molecular formula C15H12BrN3 B1335328 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine CAS No. 72411-50-8

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine

Cat. No. B1335328
CAS RN: 72411-50-8
M. Wt: 314.18 g/mol
InChI Key: QCTCKFIPUHVCIW-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The presence of a bromophenyl group suggests potential for further chemical modifications, which could be useful in drug development. The compound's structure is related to various other pyrazole derivatives that have been studied for their molecular structure, vibrational frequencies, and electronic properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was achieved by reacting hydrazine hydrate with a precursor compound . Similarly, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives was described, which involved the reaction of primary and secondary amines with tosylates of a related pyrazole derivative . These methods could potentially be adapted for the synthesis of "1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine".

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related pyrazole compounds have been extensively studied using various computational methods, such as DFT and HF calculations. For example, the optimized molecular structure and vibrational frequencies of a similar compound were investigated using Gaussian09 software, and the results were in agreement with experimental data . The geometrical parameters of another related compound were also studied and found to be consistent with XRD data . These studies provide insights into the molecular structure of pyrazole derivatives, which could be applied to "1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine".

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, which is a common method for synthesizing pyrazole rings . Additionally, the reactivity of the bromophenyl group in "1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine" could allow for further functionalization through nucleophilic substitution reactions. The presence of an amino group also opens up possibilities for reactions such as acylation or sulfonation, which could modify the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the HOMO-LUMO analysis of related compounds indicates charge transfer within the molecule, which can affect their electronic properties . The first hyperpolarizability of these compounds suggests potential applications in nonlinear optics . Moreover, the molecular electrostatic potential analysis provides information on the distribution of electron density, which is crucial for understanding the reactivity and interaction of the compound with other molecules . These analyses are essential for predicting the behavior of "1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine" in various environments and its potential applications.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve determining appropriate safety precautions for handling the compound .

Future Directions

This would involve discussing potential future research directions, such as possible applications of the compound, or further studies to better understand its properties .

properties

IUPAC Name

2-(4-bromophenyl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTCKFIPUHVCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404255
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine

CAS RN

72411-50-8
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72411-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(4-bromophenyl)-3-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Gao, J Tian, K Wen, C Chen, X Yao… - The Journal of …, 2023 - ACS Publications
Herein, we present a copper-mediated C4-benzylation of 5-aminopyrazoles with 3-indoleacetic acids. Various benzylated 5-aminopyrazoles are prepared in good-to-excellent yields …
Number of citations: 2 pubs.acs.org

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